Epiblastin A

CK1δ inhibition kinase inhibitor potency IC50 comparison

Epiblastin A (CAS 16470-02-3), chemically 6-(3-chlorophenyl)-2,4,7-pteridinetriamine, is a triamterene-derived ATP-competitive inhibitor of casein kinase 1 (CK1) isoforms α, δ, and ε. Developed through structure-activity relationship optimization of the diuretic triamterene, Epiblastin A was identified from a phenotypic screen monitoring Oct4-GFP expression for its ability to convert mouse epiblast stem cells (EpiSCs) into embryonic stem cell-like cells (cESCs).

Molecular Formula C12H10ClN7
Molecular Weight 287.71 g/mol
Cat. No. B607345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiblastin A
SynonymsEpiblastin A;  AUE; 
Molecular FormulaC12H10ClN7
Molecular Weight287.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N
InChIInChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20)
InChIKeyZWNKKZSRANLVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epiblastin A Procurement: ATP-Competitive CK1 Inhibitor for Stem Cell Reprogramming and Oncology Research


Epiblastin A (CAS 16470-02-3), chemically 6-(3-chlorophenyl)-2,4,7-pteridinetriamine, is a triamterene-derived ATP-competitive inhibitor of casein kinase 1 (CK1) isoforms α, δ, and ε [1]. Developed through structure-activity relationship optimization of the diuretic triamterene, Epiblastin A was identified from a phenotypic screen monitoring Oct4-GFP expression for its ability to convert mouse epiblast stem cells (EpiSCs) into embryonic stem cell-like cells (cESCs) [1]. The compound engages CK1 isoenzymes in cell lysates and has been co-crystallized with human CK1δ (PDB 5IH5, 5IH6), providing a structural basis for its inhibitory activity [1][2]. Beyond stem cell biology, Epiblastin A has demonstrated antiproliferative activity in colorectal cancer models, including patient-derived xenografts [3].

Why CK1 Inhibitors Are Not Interchangeable: The Epiblastin A Isoform Profile Gap


CK1 inhibitors differ substantially in their isoform selectivity fingerprints, ATP-competitive binding modes, and functional biological outcomes, making generic substitution scientifically unsound. PF-670462, a potent CK1δ/ε inhibitor (IC50 ~7.7–14 nM), shows negligible activity against CK1α, a key isoform implicated in Wnt/β-catenin signaling and colorectal cancer [1]. Conversely, Epiblastin A is one of the few commercially available inhibitors that simultaneously engages CK1α (IC50 8.9 μM), CK1δ (IC50 0.5 μM), and CK1ε (IC50 4.7 μM), a profile directly linked to its reprogramming and antitumor activities [1]. IC261 preferentially inhibits CK1δ/ε (IC50 ~1 μM) over CK1α (IC50 ~16 μM), while D4476 lacks well-characterized CK1α activity [2]. This differential isoform coverage has functional consequences: Epiblastin A induces EpiSC-to-cESC reprogramming 8-fold more efficiently than its parent triamterene, a phenotype not replicated by other CK1 inhibitor chemotypes [1].

Epiblastin A Head-to-Head Quantitative Differentiation Evidence Versus CK1 Inhibitor Comparators


CK1δ Inhibitory Potency of Epiblastin A Benchmarked Against IC261, D4476, and PF-670462

Epiblastin A inhibits CK1δ with an IC50 of 0.5 μM (or 0.8 μM, depending on assay conditions) [1]. This places it as more potent than IC261 (CK1δ IC50 = 1.0 μM to 2.5 μM across assay formats; ~2–5-fold difference) but substantially less potent than D4476 (CK1δ IC50 = 0.2–0.3 μM in cell-free assay) and PF-670462 (CK1δ IC50 = 13–14 nM; ~35–60-fold more potent) [1]. Critically, the higher potency of PF-670462 and D4476 against CK1δ comes at the expense of CK1α coverage—PF-670462 is >30-fold selective for CK1δ/ε over other kinases and lacks meaningful CK1α inhibition, and D4476 was developed as a CK1δ-selective tool . Epiblastin A's moderate CK1δ potency is integral to its balanced CK1α/δ/ε inhibition profile required for EpiSC reprogramming [1].

CK1δ inhibition kinase inhibitor potency IC50 comparison

CK1α Isoform Coverage: Epiblastin A Provides Broader CK1α Inhibition Than IC261 and PF-670462

Epiblastin A inhibits CK1α with an IC50 of 8.9 μM (or 3.8 μM per Tocris assay variant), providing measurable CK1α engagement that is largely absent from PF-670462 and weaker in IC261 [1]. IC261 inhibits CK1α with an IC50 of 16 μM—approximately 1.8-fold weaker than Epiblastin A at the CK1α isoform—and is reported to display >15-fold selectivity for CK1δ/ε over CK1α . PF-670462 is a dual CK1δ/ε inhibitor with no reported CK1α activity at relevant concentrations (selectivity profiling against 42+ kinases excludes CK1α as a target) . D4476 is characterized primarily as a CK1δ inhibitor; its CK1α activity is not well-documented [2]. CK1α is the dominant isoform implicated in Wnt/β-catenin signaling regulation and was recently identified as a therapeutic target in colorectal cancer, where Epiblastin A demonstrates CK1α-dependent antiproliferative effects [3].

CK1α inhibition isoform selectivity Wnt signaling

EpiSC-to-ESC Reprogramming Efficiency: 8-Fold Improvement Over Triamterene

In the primary characterization study, Epiblastin A induced reprogramming of mouse epiblast stem cells (mEpiSCs) into embryonic stem cells (ESCs) with 8-fold greater efficiency than triamterene, the initial screening hit and parent compound [1]. This direct head-to-head comparison was performed in the same phenotypic assay monitoring Oct4-GFP expression, the gold-standard pluripotency marker, ensuring that the observed improvement reflects genuine SAR-driven optimization rather than assay variability [1]. A subsequent dissertation from the same research group independently confirmed that Epiblastin A is approximately 2.3-fold more active than triamterene in the reprogramming assay, corroborating the magnitude of improvement [2]. Triamterene, a clinically used diuretic with an ENaC IC50 of 4.5 μM, inhibits CK1 isoforms only weakly (CK1α IC50 ~36.8 μM in BindingDB data) [3]. No other CK1 inhibitor—including IC261, D4476, or PF-670462—has been reported to achieve this specific reprogramming phenotype at comparable efficiency, underscoring Epiblastin A's unique functional profile [1].

stem cell reprogramming EpiSC conversion chemical reprogramming

CK1 Target Engagement in Cell Lysates: Concentration-Dependent Pulldown in HCT116 Cells

Epiblastin A reduces immunoprecipitation of CK1α, CK1δ, and CK1ε from HCT116 colorectal carcinoma cell lysates in a concentration-dependent manner, demonstrating direct target engagement in a physiologically relevant cellular context [1]. This cell-based target engagement evidence distinguishes Epiblastin A from IC261 and D4476, which were primarily characterized using purified recombinant kinase assays [2][3]. Chemical proteomics profiling in HCT116 lysates using ActivX™ ATP probe additionally identified STK10, PIP4K2A, and PIP4K2C as further cellular targets of Epiblastin A [4]. The compound also demonstrated selectivity across a panel of 123 kinases at Eurofins: at concentrations below 10 μM, it preferentially inhibits CK1α/δ/ε over other kinases, with secondary off-targets including BRSK1 (IC50 = 24.2 ± 5.8 μM), EEF2K (IC50 = 27.4 ± 5.6 μM), EGFR (IC50 = 8.3 ± 1.5 μM), MNK2 (IC50 = 45.0 ± 10.3 μM), and RIPK2 (IC50 = 38.0 ± 11.3 μM) [1][5].

target engagement chemical proteomics CK1 isoenzyme inhibition

Colorectal Cancer Antiproliferative Activity: CK1α-Dependent Efficacy with Normal Cell Sparing

Epiblastin A elicits significant dose-dependent inhibition of CRC cell viability with 48 h IC50 values of 6.8 μM (HT29), 5.0 μM (HCT116), and 3.2 μM (DLD1), while showing no detectable cytotoxicity to fetal human normal colonic mucosa (FHC) cells at the same concentration range (0.5–25 μM) [1][2]. In DLD1-derived tumor xenograft mice, Epiblastin A (5 mg/kg) suppressed tumor volume and tumor weight in a CK1α-dependent manner (P=0.024) with very mild effect on body weight [1]. In patient-derived xenograft (PDX) CRC models, 5 mg/kg Epiblastin A produced tumor volume reduction comparable to 5 mg/kg Cetuximab over the treatment course [1]. This differential cytotoxicity—CRC cells versus normal colonic epithelium—is not reported for IC261 or D4476 in equivalent in vivo CRC models, making Epiblastin A the CK1 inhibitor with the most extensive CRC-specific in vivo characterization .

colorectal cancer CK1α targeting tumor xenograft differential cytotoxicity

Structural Basis for CK1δ Selectivity: Co-Crystal Structure at 2.25 Å Resolution

Epiblastin A has been co-crystallized with the kinase domain of human CK1δ, with structures deposited as PDB 5IH5 (Epiblastin A) and 5IH6 (brominated derivative 18) at 2.25 Å resolution [1][2]. These structures reveal the detailed binding mode of the pteridine scaffold within the ATP-binding pocket of CK1δ, including key interactions involving the 3-chlorophenyl substituent that differentiate Epiblastin A from triamterene (which bears an unsubstituted phenyl ring) and from other pteridine analogs in the SAR series [1][3]. The structural data provide a rational basis for the observed CK1δ potency and selectivity over other kinases tested in the 123-kinase panel [1]. Among comparator CK1 inhibitors: PF-670462 has a published co-crystal structure with CK1δ (PDB 3UZP), but this diaryl-imidazole scaffold engages different sub-pocket interactions; IC261 and D4476 lack publicly deposited co-crystal structures with human CK1 isoforms at comparable resolution [4].

co-crystal structure kinase inhibitor design structure-based drug discovery

Epiblastin A: Validated Application Scenarios for Research Procurement and Experimental Design


Chemical Reprogramming of Primed Epiblast Stem Cells to Naïve Pluripotency

Epiblastin A is the compound of choice for laboratories performing chemical conversion of mouse epiblast stem cells (EpiSCs) to embryonic stem cell-like cells (cESCs). The primary literature demonstrates that Epiblastin A induces this reprogramming 8-fold more efficiently than triamterene, with ESC self-renewal promoted at a concentration of 2 μM [1]. Unlike PF-670462, which lacks CK1α activity, or IC261, which has weaker CK1α potency (IC50 16 μM vs. 8.9 μM), Epiblastin A's balanced CK1α/δ/ε inhibition profile is mechanistically linked to the reprogramming phenotype [1]. Researchers should note that Epiblastin A converts late-stage epiblast stem cells into germline-competent embryonic SC-like cells and promotes activation and maintenance of the pluripotency network .

CK1α-Targeted Colorectal Cancer Drug Discovery and In Vivo Efficacy Studies

For oncology programs investigating CK1α as a therapeutic vulnerability in colorectal cancer, Epiblastin A is currently the best-characterized CK1 inhibitor with in vivo proof-of-concept. In CRC cell lines (HT29, HCT116, DLD1), Epiblastin A exhibits 48 h IC50 values of 6.8, 5.0, and 3.2 μM respectively, with no cytotoxicity to normal colonic FHC cells up to 25 μM [2]. In DLD1 xenograft models, 5 mg/kg Epiblastin A suppressed tumor volume in a CK1α-dependent manner (P=0.024) without significant body weight loss, and in PDX models, its efficacy was comparable to 5 mg/kg Cetuximab [2]. This normal-cell-sparing profile and in vivo validation differentiate Epiblastin A from other CK1 inhibitors (IC261, D4476, PF-670462) that lack comparable CRC-specific in vivo data [2].

Structure-Based Design of Isoform-Selective CK1 Inhibitors Using Co-Crystal Structural Data

Medicinal chemistry teams pursuing CK1δ or CK1α/δ/ε inhibitors can leverage the publicly deposited co-crystal structures of Epiblastin A bound to human CK1δ (PDB 5IH5 and 5IH6) at 2.25 Å resolution [3]. These structures reveal the binding mode of the 6-(3-chlorophenyl)-pteridine-2,4,7-triamine scaffold in the ATP pocket and have been used as a basis for thermal titration molecular dynamics (TTMD) studies to estimate protein-ligand complex stability [4]. The availability of both the parent Epiblastin A structure (5IH5) and its brominated derivative (5IH6) enables direct comparison of halogen substitution effects on binding, a resource not available for IC261 or D4476 [3].

CK1 Target Engagement Validation in Cellular Proteomics Workflows

For chemical biology groups requiring demonstration of intracellular target engagement, Epiblastin A has published ActivX™ ATP probe-based chemical proteomics data confirming concentration-dependent binding to CK1α, CK1δ, and CK1ε in HCT116 cell lysates [1][5]. Additional cellular targets identified include STK10, PIP4K2A, and PIP4K2C [5]. This cell-based target engagement evidence—absent from the primary literature on IC261 and D4476—makes Epiblastin A the preferred CK1 inhibitor for experiments where confirmation of intracellular kinase inhibition is critical, such as kinome profiling studies or target deconvolution campaigns [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epiblastin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.